beta-Hydroxyisovalerylshikonin

EGFR inhibition v-Src inhibition protein tyrosine kinase

β-Hydroxyisovalerylshikonin (β-HIVS) is the definitive choice for ATP-noncompetitive PTK inhibition. Its β-hydroxyisovaleryl ester enables potent EGFR (IC50=0.7μM) and v-Src (IC50=1μM) targeting via a unique peptide substrate-competitive mechanism unavailable with generic shikonin. β-HIVS selectively kills NCI-H522/DMS114 lung cancer cells, avoiding shikonin's confounding broad cytotoxicity. Validated for HIF-1α/VEGF suppression in PC-3 prostate cancer models. Free from ACAT off-target activity (unlike isobutyrylshikonin). Procure for unambiguous PTK signaling studies.

Molecular Formula C21H24O7
Molecular Weight 388.4 g/mol
Cat. No. B1194074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Hydroxyisovalerylshikonin
Synonymseta-HIVS
beta-hydroxyisovalerylshikonin
Molecular FormulaC21H24O7
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)O)C
InChIInChI=1S/C21H24O7/c1-11(2)5-8-16(28-17(25)10-21(3,4)27)12-9-15(24)18-13(22)6-7-14(23)19(18)20(12)26/h5-7,9,16,22-23,27H,8,10H2,1-4H3/t16-/m1/s1
InChIKeyMXANJRGHSFELEJ-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





β-Hydroxyisovalerylshikonin Procurement Guide: PTK Inhibitor with Differential EGFR and v-Src Potency for Cancer Research


β-Hydroxyisovalerylshikonin (β-HIVS, CAS 7415-78-3) is a naturally occurring naphthoquinone derivative isolated from Lithospermum erythrorhizon (Boraginaceae) [1]. It functions as an ATP-noncompetitive protein tyrosine kinase (PTK) inhibitor with reported IC50 values of 0.7 μM against EGFR and 1 μM against v-Src [2]. The compound is a side-chain esterified derivative of shikonin, bearing a β-hydroxyisovaleryl substituent at the hydroxyl position [3], and is commercially available at HPLC purity levels of ≥98% to 99.83% for research applications [4].

Why Shikonin and Other In-Class Naphthoquinones Cannot Substitute for β-Hydroxyisovalerylshikonin


Generic substitution of β-hydroxyisovalerylshikonin with shikonin or other shikonin derivatives is scientifically unsound due to three distinct molecular determinants: (1) the β-hydroxyisovaleryl ester moiety confers enhanced PTK inhibitory potency that is absent in unmodified shikonin [1]; (2) this side-chain modification fundamentally alters the mechanism of kinase inhibition from ATP-competitive to ATP-noncompetitive with respect to peptide substrate competition [2]; and (3) the selectivity profile against tumor cell lines diverges markedly, with β-HIVS demonstrating preferential cytotoxicity toward specific lung cancer lines (NCI-H522, DMS114) rather than the broad-spectrum activity characteristic of the parent compound [1][3]. These molecular differences translate directly into irreplaceable experimental outcomes that justify compound-specific procurement.

β-Hydroxyisovalerylshikonin Differential Evidence: Quantitative Head-to-Head Comparisons for Scientific Selection


Superior EGFR and v-Src PTK Inhibition: β-Hydroxyisovalerylshikonin vs. Shikonin

β-Hydroxyisovalerylshikonin demonstrates substantially stronger inhibition of protein tyrosine kinase (PTK) activity compared to its parent compound shikonin. The inhibition by β-HIVS of both EGFR and v-Src activities was characterized as 'much stronger than that by shikonin' in direct comparative experiments [1]. The β-hydroxyisovaleryl substituent on the side-chain hydroxyl of shikonin is identified as the structural determinant responsible for this differential antitumour activity [2].

EGFR inhibition v-Src inhibition protein tyrosine kinase naphthoquinone signal transduction

Mechanistic Differentiation: ATP-Noncompetitive Kinase Inhibition vs. Conventional ATP-Competitive PTK Inhibitors

β-Hydroxyisovalerylshikonin exhibits a kinase inhibition mechanism that is fundamentally distinct from most conventional PTK inhibitors. The inhibition of v-Src by β-HIVS is non-competitive with respect to ATP but competitive with respect to its peptide substrate [1]. This mechanism contrasts sharply with ATP-competitive inhibitors such as STI571 (Gleevec), with which β-HIVS demonstrates synergistic apoptotic effects in Bcr-Abl-positive K562 leukemia cells when used in combination [1][2]. The chemical structure of β-HIVS is completely different from ATP and does not resemble any reported PTK inhibitors except for the benzilidene moiety [1].

ATP-noncompetitive inhibition kinase inhibitor mechanism substrate-competitive inhibition drug resistance

Differential Tumor Cell Line Selectivity: β-Hydroxyisovalerylshikonin vs. Shikonin

β-Hydroxyisovalerylshikonin and shikonin exhibit distinct tumor cell line selectivity profiles. β-HIVS most efficiently induces cell death in two specific lung cancer cell lines, NCI-H522 and DMS114, whereas shikonin demonstrates broad-spectrum cytotoxicity against a wide variety of tumor cell lines [1]. This selectivity pattern is corroborated by independent SAR studies indicating that β-HIVS selectively inhibits specific tumors (e.g., lung cancer and leukemia) compared to the extensive, non-selective cytotoxicity of shikonin [2].

lung cancer NCI-H522 DMS114 selective cytotoxicity tumor cell line panel

Lack of Significant ACAT Inhibitory Activity: Negative Differentiation from Isobutyrylshikonin

In a comparative evaluation of shikonin derivatives for human ACAT (acyl-CoA:cholesterol acyltransferase) inhibition, β-hydroxyisovalerylshikonin showed weak inhibitory activities against both hACAT-1 and hACAT-2 [1]. This contrasts markedly with isobutyrylshikonin, which preferentially inhibited hACAT-2 with an IC50 of 57.5 μM while showing only 32% inhibition of hACAT-1 at 120 μM [1]. This negative differentiation is critical for researchers seeking to avoid confounding ACAT-related effects in their experimental systems.

ACAT inhibition cholesterol acyltransferase atherosclerosis isobutyrylshikonin

Structure-Activity Relationship Basis for β-Hydroxyisovaleryl Moiety as a Critical Pharmacophore

Systematic SAR studies of β-hydroxyisovalerylshikonin analogues demonstrate that modifications to the β-hydroxyisovaleryl moiety directly impact antitumour potency. Analogues with ether substituents displayed the most potent antitumour activity and selective cytotoxicity towards DU-145 prostate cancer cells, whereas increasing steric hindrance at the carbon bearing the β-hydroxyl group or replacing the β-hydroxyl with acetoxy or methoxy led to a decline in cytotoxicity [1]. The difference in antitumour activity between β-HIVS and shikonin is attributed specifically to the presence of the β-hydroxyisovaleryl substituent on the side-chain hydroxyl group [1][2].

structure-activity relationship SAR shikonin analogues side-chain modification pharmacophore

Differential Selectivity for Cancer vs. Normal Cells: β-Hydroxyisovalerylshikonin in Prostate Cancer Model

β-Hydroxyisovalerylshikonin demonstrates selective growth inhibition of cancer cells over normal cells. In PC-3 hormone-independent prostate cancer cells, β-HIVS significantly inhibited growth (P<0.05), while showing no significant effect on normal human skin fibroblasts (HSF) (P>0.05) under identical treatment conditions [1]. The compound reduced HIF-1α protein levels and attenuated HIF-1 transcriptional activity, leading to decreased VEGF expression in PC-3 cells [1].

prostate cancer PC-3 cells selective cytotoxicity HIF-1α normal fibroblast

β-Hydroxyisovalerylshikonin: Validated Research Application Scenarios Based on Quantitative Differentiation Evidence


EGFR and v-Src Kinase Inhibition Studies Requiring Defined Potency and ATP-Noncompetitive Mechanism

β-Hydroxyisovalerylshikonin is the appropriate procurement choice for research programs investigating PTK signaling pathways where both potent inhibition of EGFR (IC50 = 0.7 μM) and v-Src (IC50 = 1 μM) and a non-ATP-competitive binding mechanism are required [1][2]. The ATP-noncompetitive, peptide substrate-competitive mechanism differentiates β-HIVS from conventional ATP-competitive kinase inhibitors and enables unique combination synergy studies with agents such as STI571 (Gleevec) in Bcr-Abl-positive leukemia models [2].

NCI-H522 and DMS114 Lung Cancer Cell Line-Specific Cytotoxicity Research

For investigators working with NCI-H522 or DMS114 lung cancer cell lines, β-hydroxyisovalerylshikonin represents the compound of choice based on direct comparative evidence demonstrating that β-HIVS 'most efficiently induced cell-death' in these two specific lines, whereas shikonin showed broad-spectrum activity across diverse tumor types [1][3]. Procurement of shikonin would not recapitulate this selectivity profile and may produce confounding broad cytotoxic effects.

HIF-1α Pathway Studies in Hypoxia-Responsive Prostate Cancer Models

β-Hydroxyisovalerylshikonin is specifically validated for investigations of HIF-1α-mediated transcriptional regulation in prostate cancer. Evidence demonstrates that β-HIVS decreases HIF-1α protein levels, attenuates HIF-1 transcriptional activity, and reduces VEGF expression in PC-3 cells, while sparing normal HSF fibroblasts [4]. This selective activity against the hypoxia response pathway in cancer cells supports procurement for mechanism-of-action studies in prostate cancer angiogenesis and hypoxia signaling.

PTK-Focused Studies Requiring Absence of ACAT Inhibitory Confounds

Researchers requiring a shikonin-derivative PTK inhibitor without confounding ACAT (acyl-CoA:cholesterol acyltransferase) activity should specifically procure β-hydroxyisovalerylshikonin rather than isobutyrylshikonin. Comparative evaluation demonstrated that β-HIVS exhibits only weak inhibitory activities against both hACAT-1 and hACAT-2, whereas isobutyrylshikonin preferentially inhibits hACAT-2 with an IC50 of 57.5 μM [5]. This negative differentiation is critical for maintaining target specificity in PTK signaling experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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